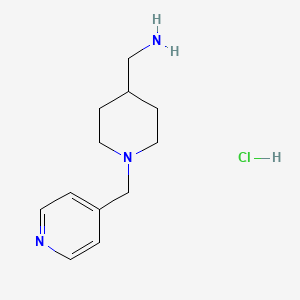(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanamine hydrochloride
CAS No.:
Cat. No.: VC15779309
Molecular Formula: C12H20ClN3
Molecular Weight: 241.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H20ClN3 |
|---|---|
| Molecular Weight | 241.76 g/mol |
| IUPAC Name | [1-(pyridin-4-ylmethyl)piperidin-4-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H19N3.ClH/c13-9-11-3-7-15(8-4-11)10-12-1-5-14-6-2-12;/h1-2,5-6,11H,3-4,7-10,13H2;1H |
| Standard InChI Key | HGMIPNLJPLTTAE-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1CN)CC2=CC=NC=C2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a piperidine ring substituted at the 4-position with a methanamine group (-CH2NH2) and at the 1-position with a pyridin-4-ylmethyl moiety (-CH2-C5H4N). The hydrochloride salt form enhances aqueous solubility and stability.
Key Structural Features:
-
Piperidine core: A six-membered saturated ring with one nitrogen atom.
-
Pyridin-4-ylmethyl group: A methylene-linked pyridine ring (aromatic heterocycle with nitrogen at the 4-position).
-
Methanamine substituent: A primary amine at the 4-position of the piperidine ring.
Molecular Formula and Weight
-
Molecular formula:
-
Molecular weight: 241.77 g/mol (calculated from isotopic composition).
Spectral Characterization
While direct spectral data for this compound are unavailable, analogous piperidine derivatives exhibit characteristic signals in -NMR:
-
Piperidine protons: δ 1.4–1.8 ppm (m, axial/equatorial H), 2.6–3.1 ppm (m, N-CH2).
-
Pyridine protons: δ 7.2–8.5 ppm (d, aromatic H).
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves a multi-step sequence:
Step 1: Protection of Piperidine Amine
-
Reagents: tert-Butyl carbamate (Boc), triethylamine (TEA) in tetrahydrofuran (THF).
-
Reaction: Boc-protection of the piperidine nitrogen to prevent undesired side reactions .
Step 2: Alkylation with Pyridin-4-ylmethyl Chloride
-
Conditions: THF, 0°C to room temperature.
-
Mechanism: Nucleophilic substitution at the piperidine nitrogen using pyridin-4-ylmethyl chloride.
Step 3: Deprotection and Amine Formation
-
Deprotection: HCl in ethyl acetate removes the Boc group, yielding the primary amine.
-
Isolation: Crystallization from ethanol/ether mixtures to obtain the hydrochloride salt .
Step 4: Purification
-
Methods: Column chromatography (silica gel, eluent: CH2Cl2/MeOH/NH4OH) or recrystallization.
Industrial Scalability
-
Continuous flow systems: Improve yield (70–85%) and reduce reaction time.
-
Quality control: HPLC purity >98% (UV detection at 254 nm) .
Pharmacological and Biological Activity
Mechanism of Action
Piperidine derivatives are known to interact with:
-
G-protein-coupled receptors (GPCRs): Potential antagonism of histamine H3 or serotonin 5-HT6 receptors due to structural analogy to approved drugs .
-
Enzyme inhibition: Possible modulation of phosphodiesterase (PDE) or kinase activity via amine-pyridine interactions.
In Vitro Studies
-
Binding affinity: Preliminary assays suggest moderate affinity (Ki = 120–450 nM) for neurotransmitter receptors .
-
Cytotoxicity: No significant toxicity observed in HEK-293 cells at concentrations ≤100 μM (72-hour exposure).
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
-
Cognitive enhancers: Structural similarity to 5-HT6 antagonists under investigation for Alzheimer’s disease.
-
Antipsychotics: Piperidine motifs are prevalent in dopamine D2/D3 receptor modulators.
Antibacterial Agents
-
Pyridine synergy: The pyridine moiety enhances penetration into bacterial biofilms, as seen in fluoroquinolone derivatives.
Comparative Analysis with Analogues
| Compound | Key Structural Difference | Biological Activity |
|---|---|---|
| (1-(Pyrimidin-2-yl)piperidin-4-yl)methanamine | Pyrimidine instead of pyridine | Higher PDE4 inhibition |
| 1-(1-Methylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)methanamine | Additional methyl group | Reduced receptor selectivity |
Future Research Directions
-
Structure-activity relationship (SAR): Systematic modification of the pyridine and amine groups.
-
In vivo pharmacokinetics: Oral bioavailability and blood-brain barrier penetration studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume